

Application Notes and Protocols for Ikk-IN-1 in Cell Culture

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Compound of Interest

Compound Name: *Ikk-IN-1*

Cat. No.: *B560573*

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Introduction

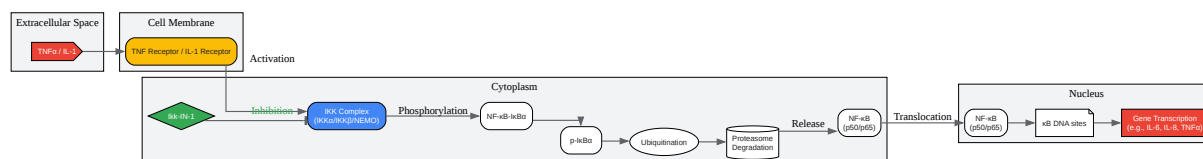
Ikk-IN-1 is a small molecule inhibitor of the IκB kinase (IKK) complex, a critical regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4] The NF-κB pathway is a cornerstone of the cellular inflammatory response and also plays significant roles in cell proliferation, survival, and immunity.[5][6][7] Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory disorders.[5][8] **Ikk-IN-1** exerts its effects by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and the transcription of its target genes.[5][6] These application notes provide detailed protocols for the use of **Ikk-IN-1** in cell culture experiments to study the NF-κB signaling pathway.

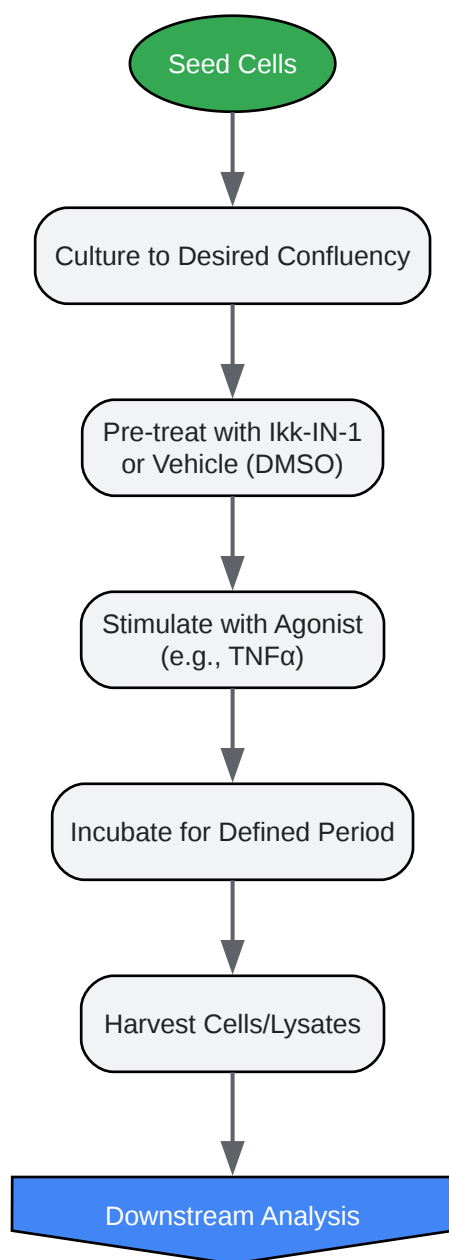
Product Information

Property	Value
Chemical Name	2H-Pyrido[2,3-d][2][9]oxazin-2-one, 7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(4-piperidinyl)-, hydrochloride (1:1)[10]
Molecular Formula	C22H26ClN3O4[9][10]
Molecular Weight	431.91 g/mol [9][10]
CAS Number	406211-06-1[9][10]
Appearance	Light yellow to yellow solid[4][10]
Solubility	Soluble in DMSO (e.g., 33.33 mg/mL)[4][11]

Mechanism of Action

The canonical NF- κ B signaling pathway is activated by various stimuli, such as the pro-inflammatory cytokines TNF α and IL-1.[6][12] This activation leads to the recruitment and activation of the IKK complex, which consists of the catalytic subunits IKK α and IKK β , and the regulatory subunit NEMO (IKK γ). The activated IKK complex then phosphorylates the inhibitory protein I κ B α at two specific serine residues.[6][7] This phosphorylation event targets I κ B α for ubiquitination and subsequent degradation by the proteasome. The degradation of I κ B α unmasks the nuclear localization signal on the NF- κ B transcription factor (typically the p50-p65 heterodimer), allowing it to translocate into the nucleus and activate the transcription of a wide array of genes involved in inflammation, immunity, and cell survival.[5][6][7] **Ikk-IN-1**, as an inhibitor of IKK, blocks this cascade at the level of I κ B α phosphorylation, thereby preventing NF- κ B activation.





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